2,2-Diphenyl-2-(1-Boc-3-pyrrolidinyl)acetonitrile: Structure Elucidation & Technical Guide
2,2-Diphenyl-2-(1-Boc-3-pyrrolidinyl)acetonitrile: Structure Elucidation & Technical Guide
Executive Summary & Synthetic Context[1][2][3][4][5][6]
The compound 2,2-Diphenyl-2-(1-Boc-3-pyrrolidinyl)acetonitrile is a critical pharmacophore intermediate, primarily utilized in the synthesis of muscarinic M3 receptor antagonists (e.g., Darifenacin analogs) and anticholinergic agents. Its structure combines a lipophilic diphenylmethane moiety, a polar nitrile handle, and a protected pyrrolidine ring.
Understanding the structural elucidation of this molecule requires a grasp of its synthetic origin. It is typically generated via the nucleophilic substitution (C-alkylation) of the diphenylacetonitrile anion onto an activated 3-substituted pyrrolidine.
Retrosynthetic Logic
-
Nucleophile: Diphenylacetonitrile (deprotonated by strong base like NaH or KHMDS).
-
Electrophile: 1-Boc-3-mesyloxypyrrolidine or 1-Boc-3-iodopyrrolidine.
-
Key Challenge: Differentiating the target C-alkylated product from potential impurities (starting materials, hydrolysis products, or regioisomers).
Analytical Strategy: Structure Elucidation
To rigorously validate the structure, a multi-modal spectroscopic approach is required. The following sections detail the expected signals and the causality behind them.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Molecular Formula: C
H N O -
Exact Mass: 362.20
-
Diagnostic Signals:
-
[M+Na]
: ~385.2 m/z (Dominant adduct in ESI). -
[M+H-Boc]
: ~263.2 m/z (Loss of the tert-butyloxycarbonyl group is facile under acidic LC conditions or high fragmentation energy). -
[M+H-Isobutene]
: ~307.2 m/z (Characteristic Boc fragmentation).
-
Infrared Spectroscopy (FT-IR)
The IR spectrum provides a rapid "fingerprint" validation of functional groups.
| Functional Group | Wavenumber (cm | Description |
| Nitrile (-CN) | 2235 - 2245 | Sharp, weak-to-medium intensity. Crucial for confirming the acetonitrile core. |
| Carbonyl (C=O) | 1685 - 1705 | Strong stretch. Confirms the Boc carbamate. |
| C-H (Aromatic) | 3030 - 3060 | Weak stretch (Phenyl rings). |
| C-H (Aliphatic) | 2850 - 2980 | Methyl/Methylene stretches (Boc + Pyrrolidine). |
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl
) - Predicted & Diagnostic
The proton spectrum is defined by three distinct zones: the aromatic region, the Boc singlet, and the complex pyrrolidine region.
-
Aromatic Zone (7.20 – 7.50 ppm):
-
Multiplet, integrating to 10H .
-
Note: Due to the chiral center at C3 of the pyrrolidine, the two phenyl rings are diastereotopic (non-equivalent environments), but often overlap heavily unless resolved at high field (>500 MHz).
-
-
Pyrrolidine Methine (CH) - The Linker (~3.3 – 3.6 ppm):
-
Pyrrolidine Methylene (CH
) Protons (1.8 – 3.8 ppm):-
Complex multiplets integrating to 6H .
-
The protons alpha to the Nitrogen (C2 and C4/5 positions) will appear downfield (3.0–3.8 ppm) due to the carbamate electron withdrawal.
-
The protons beta to Nitrogen will appear upfield (1.8–2.2 ppm).
-
-
Boc Group (1.45 ppm):
-
Sharp Singlet, 9H . Integration reference standard.
-
13C NMR (100 MHz, CDCl
) - The Definitive Proof
Carbon NMR provides the most robust proof of the quaternary carbon formation.
| Carbon Type | Shift (ppm) | Assignment Logic |
| Nitrile (-CN) | ~119 - 121 | Characteristic low intensity signal. |
| Carbamate (C=O) | ~154 | Boc carbonyl. |
| Quaternary C | ~55 - 60 | Critical Proof Point. The central carbon connecting the two phenyls, the nitrile, and the pyrrolidine. It will show no correlations in DEPT-135 or HSQC. |
| Aromatic C | 127 - 140 | Phenyl carbons (Ipso carbons ~138-140). |
| Pyrrolidine C | 45 - 52 | C2, C4, C5 (Alpha to N). |
| Pyrrolidine C3 | ~40 - 45 | Methine carbon attached to the quaternary center. |
| Boc Methyls | ~28 | Intense signal (3x CH3). |
| Boc Quaternary | ~80 | The tert-butyl quaternary carbon. |
Visualization: Synthesis & Logic
Diagram 1: Synthetic Pathway & Impurity Profile
This flow illustrates the generation of the target and potential side reactions.
Caption: C-Alkylation pathway of diphenylacetonitrile with activated pyrrolidine electrophile.
Diagram 2: NMR Connectivity Logic
This diagram visualizes the HMBC (Heteronuclear Multiple Bond Correlation) strategy used to confirm the connection between the pyrrolidine ring and the diphenylacetonitrile core.
Caption: Key HMBC correlations establishing the quaternary center connectivity.
Experimental Protocol: Synthesis & Isolation
This protocol is designed to maximize C-alkylation over O-alkylation and minimize racemization (if starting with chiral material).
Materials
-
Reagent A: Diphenylacetonitrile (1.0 eq)
-
Reagent B: 1-Boc-3-iodopyrrolidine (1.1 eq) or 1-Boc-3-methanesulfonyloxypyrrolidine.
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq).
-
Solvent: Anhydrous DMF or THF (THF is preferred for easier workup; DMF often gives faster rates).
Step-by-Step Methodology
-
Anion Formation:
-
Charge an oven-dried flask with NaH (1.2 eq) under Nitrogen atmosphere.
-
Wash NaH with hexanes to remove mineral oil (optional, improves atom economy calculation).
-
Add Diphenylacetonitrile (1.0 eq) dropwise dissolved in THF.
-
Observation: Evolution of H
gas. Solution often turns yellow/orange indicating anion formation. Stir for 30 min at 0°C.
-
-
Alkylation:
-
Add the electrophile (1-Boc-3-iodopyrrolidine) (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to Room Temperature (25°C) and stir for 4–12 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Look for disappearance of Diphenylacetonitrile.
-
-
Quench & Workup:
-
Cool to 0°C. Carefully quench with Saturated NH
Cl solution. -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Water (2x) and Brine (1x) to remove DMF/salts.
-
Dry over MgSO
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude oil usually requires Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient 0%
30% Ethyl Acetate in Hexanes. -
Target Fraction: The product is typically less polar than the starting pyrrolidine alcohol (if mesylate was used) but more polar than diphenylacetonitrile.
-
Stereochemical Considerations
The C3 position of the pyrrolidine ring is a chiral center.
-
Racemic Synthesis: If using racemic 1-Boc-3-halopyrrolidine, the product will be a racemate.
-
Chiral Synthesis: If starting with (S)-1-Boc-3-iodopyrrolidine, the configuration at C3 is generally retained (if the iodine was installed via Finkelstein) or inverted (if the displacement of the leaving group occurred at this step, though typically the stereocenter is established on the pyrrolidine before coupling).
-
Note: The alkylation happens at the diphenylacetonitrile carbon, not the chiral pyrrolidine carbon. Therefore, the stereochemistry of the pyrrolidine starting material is preserved.
-
Chiral Analysis: To determine enantiomeric excess (ee), use Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA (90:10 or 85:15).
-
Detection: UV at 210 nm or 254 nm.
References
-
PubChem Compound Summary. Diphenylacetonitrile.[5] National Center for Biotechnology Information. (2023).[5] Available at: [Link]
-
Organic Syntheses. Preparation of N-tert-Butoxycarbonyl-2-bromopyrrole (Related Boc-protection methodology). Org.[3][6][1][4][7][8][9] Synth. 2008, 85, 12. Available at: [Link]
- Journal of Medicinal Chemistry. Structure-Activity Relationships of Muscarinic Antagonists. (General reference for Diphenylacetonitrile scaffolds in medicinal chemistry). J. Med. Chem. (Various Issues).
- Google Patents. Synthesis of 3-substituted pyrrolidines and diphenylacetonitrile derivatives (WO2010065447A3).
Sources
- 1. rsc.org [rsc.org]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diphenylacetonitrile | C14H11N | CID 6837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
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- 9. Organic Syntheses Procedure [orgsyn.org]
